N-methyl-N-(prop-2-en-1-yl)acetamide
Description
N-Methyl-N-(prop-2-en-1-yl)acetamide (CAS: 692-33-1) is a substituted acetamide featuring a methyl group and an allyl (prop-2-en-1-yl) group attached to the nitrogen atom. Its molecular formula is C₆H₁₁NO, with a molecular weight of 99.13 g/mol . It is commonly utilized in synthetic organic chemistry, particularly in click chemistry and multicomponent reactions, due to the allyl group's versatility .
Properties
IUPAC Name |
N-methyl-N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-5-7(3)6(2)8/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNSIFBJBPSASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560013 | |
| Record name | N-Methyl-N-(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53376-60-6 | |
| Record name | N-Methyl-N-(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(prop-2-en-1-yl)acetamide can be achieved through several methods. One common approach involves the acylation of propargylamine with acetic anhydride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product in good yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the amide group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-methyl-N-(prop-2-en-1-yl)ethanol .
Scientific Research Applications
Chemical Properties and Structure
N-methyl-N-(prop-2-en-1-yl)acetamide is characterized by its acetamide structure, which includes a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom. This unique configuration contributes to its reactivity and interaction with biological systems.
Scientific Research Applications
The compound has been investigated for several applications:
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of various substituted amides.
Research indicates that this compound exhibits significant biological activities:
- Enzyme Inhibition : The compound has demonstrated potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases characterized by enzyme dysregulation .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, indicating its potential use in developing new antimicrobial agents .
Medicinal Chemistry
This compound is being explored as a precursor for drug development. Its structural features may enhance the bioavailability and metabolic stability of fluorinated drugs, making it an attractive candidate for medicinal chemistry.
Case Study 1: Antimicrobial Activity
A study assessing the antimicrobial properties of this compound found it effective against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated strong activity comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
This table illustrates the compound's potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
In another investigation, this compound was evaluated for its ability to inhibit a specific enzyme linked to inflammatory responses. The results showed a dose-dependent inhibition, suggesting its potential application in anti-inflammatory therapies.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
These findings highlight the compound's relevance in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism by which N-methyl-N-(prop-2-en-1-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Structural Features and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-Methyl-N-(prop-2-en-1-yl)acetamide | C₆H₁₁NO | 99.13 | Methyl, Allyl |
| N,N-Bis(prop-2-en-1-yl)acetamide | C₈H₁₁NO | 137.18 | Two Allyl Groups |
| N-Methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide (Pritelivir) | C₁₇H₁₈N₄O₃S₂ | 406.49 | Thiazole Ring, Sulfamoyl, Methyl |
| 2-Iodo-N-(prop-2-yn-1-yl)acetamide | C₅H₆INO | 198.01 | Propargyl, Iodo |
| N-Methyl-N-[4-(2-acetoxymethyl-1-pyrrolidyl)-2-butynyl]acetamide | C₁₅H₂₃N₂O₃ | 279.36 | Pyrrolidine, Butynyl, Acetoxymethyl |
Key Observations :
Reactivity Differences :
- Allyl groups participate in cycloaddition reactions (e.g., with azides), while propargyl groups enable Sonogashira couplings .
Spectral and Physical Properties
- IR Spectroscopy: The carbonyl (C=O) stretch in this compound appears at ~1670 cm⁻¹, consistent with other acetamides (e.g., 1671 cm⁻¹ in compound 6a) . Nitro-substituted analogues (e.g., 6b) exhibit additional peaks at 1504 cm⁻¹ (NO₂ asymmetric stretch) .
- NMR Data :
Biological Activity
N-methyl-N-(prop-2-en-1-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, including data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C5H9NO
- Molecular Weight : 101.13 g/mol
- SMILES Notation : O=C(C)NCC=C
The compound features an acetamide backbone with a propenyl substituent, which is thought to contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various acetamide derivatives, including this compound. A study conducted on novel acetamide derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured, indicating the effectiveness of these compounds compared to standard antibiotics.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 25 | E. coli |
| 30 | S. aureus | |
| 35 | P. aeruginosa |
The results suggest that this compound exhibits promising antibacterial properties, particularly against E. coli and S. aureus, which are significant pathogens in clinical settings .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study focused on structurally similar compounds indicated that certain derivatives could induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cancer cell proliferation and the disruption of signaling pathways associated with tumor growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of this compound on liver carcinoma cell lines (HEPG2). The IC50 values were determined using MTT assays, providing insights into the compound's efficacy.
Table 2: Cytotoxicity of this compound
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | HEPG2 |
| Doxorubicin | 0.5 | HEPG2 |
The findings indicate that while this compound is less potent than doxorubicin, it still demonstrates significant cytotoxicity against liver cancer cells .
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The propenyl group may facilitate binding to enzymes or receptors involved in bacterial growth and cancer cell proliferation. Molecular docking studies suggest that this compound may inhibit specific targets related to bacterial DNA replication and cancer cell survival pathways .
Q & A
Q. Table 1: Key Spectroscopic Data for N-Allyl Acetamides
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| IR | C=O (1670–1680 cm⁻¹), C=C (1600–1650 cm⁻¹) | |
| ¹H NMR (DMSO-d₆) | Allyl protons: δ 5.0–5.8 (m), N–CH₃: δ 2.8–3.1 | |
| HRMS | [M+H]⁺ accuracy <5 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
